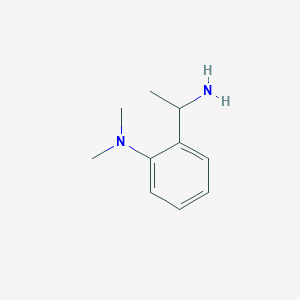
3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide
Übersicht
Beschreibung
3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide is a specialty product used for proteomics research . Its molecular formula is C11H16ClN3O, and it has a molecular weight of 241.72 g/mol .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide involves a cyclopentyl group attached to a pyrazole ring, which is further connected to a propanamide group with a chlorine atom . Further structural analysis, such as the presence of π···π interactions or C-H∙∙∙Cl interactions, would require more specific experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide are not extensively detailed in the available literature. It is known that the compound has a molecular weight of 241.72 g/mol .Wissenschaftliche Forschungsanwendungen
Applications in Drug Metabolism and Pharmacokinetics
The study of cytochrome P450 isoforms in human liver microsomes reveals the importance of using selective chemical inhibitors to understand the metabolism of drugs, including pyrazole derivatives. Such inhibitors are crucial in predicting drug-drug interactions in pharmacokinetics (Khojasteh et al., 2011).
Synthesis and Chemistry of Pyrazolines
Pyrazolines, closely related to pyrazoles, play a significant role in the synthesis of structurally unique compounds. Their ability to undergo various chemical transformations highlights their utility in creating novel chemical entities for potential therapeutic applications (Baumstark et al., 2013).
Role in Medicinal Chemistry
Pyrazole derivatives are extensively studied for their therapeutic potentials, such as antimicrobial, anti-inflammatory, and anticancer activities. These compounds serve as a valuable scaffold in the design of new drugs, demonstrating the versatility of pyrazole-based structures in medicinal chemistry (Shaaban et al., 2012).
Anticancer Applications
The synthesis of pyrazoline derivatives has been explored for the development of new anticancer agents, showcasing the significance of pyrazoline in drug design and discovery. Such studies emphasize the role of pyrazoline derivatives in targeting various cancer types and their potential in chemotherapy (Ray et al., 2022).
Wirkmechanismus
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , suggesting that this could be a potential target. The role of this target in the biological system would need further investigation.
Mode of Action
The related compound mentioned earlier was found to have a significant interaction with the lmptr1 pocket . This interaction could potentially lead to changes in the function of the target, affecting the biological system.
Result of Action
The interaction with the lmptr1 pocket suggests that it could have significant effects at the molecular level .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-cyclopentylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-7-5-11(16)14-10-6-8-13-15(10)9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSZNZDMXOUYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



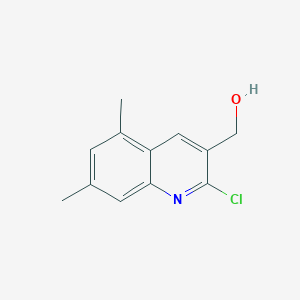

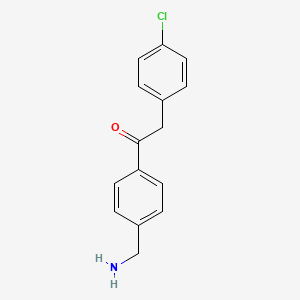
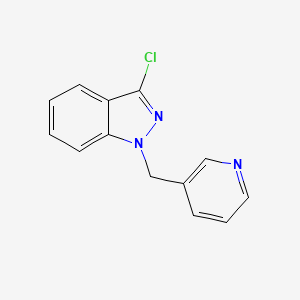
![2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B3363266.png)
![tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B3363270.png)
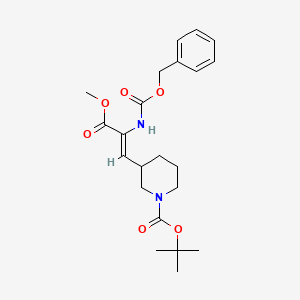
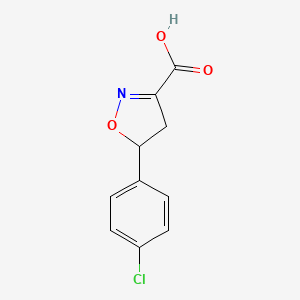
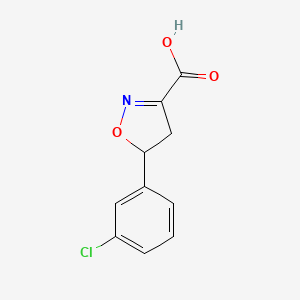
![2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B3363288.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B3363295.png)
![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3363310.png)
![3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3363323.png)
